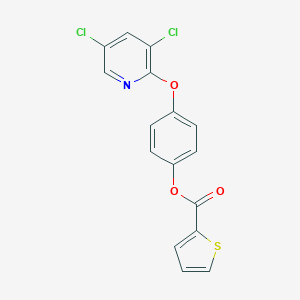
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of thiophene, a heterocyclic compound that contains a five-membered sulfur-containing ring. DCP-LA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit various biochemical and physiological effects. It has been found to increase the production of BDNF, which promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has also been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that it exhibits neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester. One direction is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in animal and human studies. Finally, research is needed to investigate the potential of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester as a treatment for other diseases, such as cancer and diabetes.
Synthesis Methods
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester can be synthesized using a multi-step process that involves the reaction of 3,5-dichloropyridine-2-ol with thiophene-2-carboxylic acid, followed by the esterification of the resulting product with 4-hydroxyphenylacetic acid. The final product is obtained through purification and isolation steps.
Scientific Research Applications
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Molecular Formula |
C16H9Cl2NO3S |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-8-13(18)15(19-9-10)21-11-3-5-12(6-4-11)22-16(20)14-2-1-7-23-14/h1-9H |
InChI Key |
KLSHNQWNFAHPDR-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

